3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the reaction of 3-hydroxy-6-(trifluoromethyl)picolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropoxy-6-(trifluoromethyl)picolinic acid.
Reduction: 3-Cyclopropoxy-6-(trifluoromethyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)picolinaldehyde
- 3-Fluoro-6-(trifluoromethyl)picolinaldehyde
- 3-Hydroxy-6-(trifluoromethyl)picolinaldehyde
Uniqueness
3-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific chemical transformations and applications that require these unique characteristics .
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-4-3-8(7(5-15)14-9)16-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
COLQCCGNSLSGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
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